5-((Dimethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine
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Overview
Description
5-((Dimethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylthiazol-2-amine with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic attack by the thiazole ring to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-((Dimethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Alkylated or acylated thiazole derivatives
Scientific Research Applications
5-((Dimethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-((Dimethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical and physiological effects. For example, it has been shown to inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazol-2-amine: Lacks the dimethylamino group, which may affect its biological activity and chemical reactivity.
5-(Dimethylamino)-2-methyl-1,3-thiazole: Similar structure but with a methyl group instead of a phenyl group, leading to different chemical properties and applications.
Uniqueness
5-((Dimethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine is unique due to the presence of both the dimethylamino group and the phenyl group, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
3008-60-4 |
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Molecular Formula |
C12H15N3S |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H15N3S/c1-15(2)8-10-11(14-12(13)16-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,13,14) |
InChI Key |
ZOTMWVZHCSOBIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(N=C(S1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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